N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a brominated phenyl group, a methyl-substituted pyridazine ring, and a piperidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Pyridazine Formation: The brominated intermediate is then reacted with appropriate reagents to form the 6-methylpyridazine ring.
Piperidine Introduction: The pyridazine intermediate is coupled with a piperidine derivative under specific conditions to form the piperidine core.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(4-fluoro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(4-iodo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Uniqueness
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions, potentially leading to different chemical and biological properties.
Biological Activity
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C18H21BrN4O with a molecular weight of 389.3 g/mol. The presence of a bromine atom and a piperidine ring is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H21BrN4O |
Molecular Weight | 389.3 g/mol |
CAS Number | 1421477-46-4 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many pyrazole derivatives, including those related to this compound, have shown significant inhibition against kinases such as BRAF and EGFR, which are crucial in cancer signaling pathways .
- Induction of Apoptosis : Studies have demonstrated that certain derivatives can increase the expression of p53 and activate caspase pathways, leading to apoptosis in cancer cells .
Antitumor Activity
This compound has been investigated for its antitumor properties. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Antitumor Activity Summary
Antibacterial and Antifungal Activity
The compound's structural features suggest potential antibacterial and antifungal activities. Research on similar piperidine derivatives indicates that modifications such as bromine substitutions enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity
Compound | Activity Against | Reference |
---|---|---|
N-(4-bromo) derivative | Moderate inhibition | |
Isoxazole pyrazole | Notable antifungal |
Case Studies
- Combination Therapy : A study highlighted the synergistic effects observed when combining pyrazole derivatives with doxorubicin in breast cancer cell lines, suggesting that this compound could enhance treatment efficacy while minimizing side effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that electron-withdrawing groups like bromine significantly increase the biological activity of piperidine derivatives, making them promising candidates for further development in drug discovery .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-12-10-15(19)6-7-16(12)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGQCFFYJGDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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